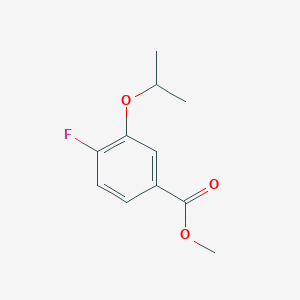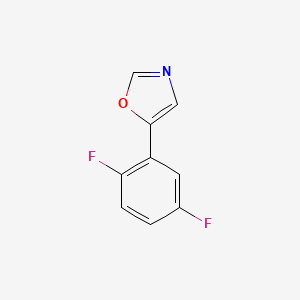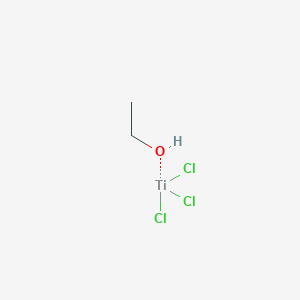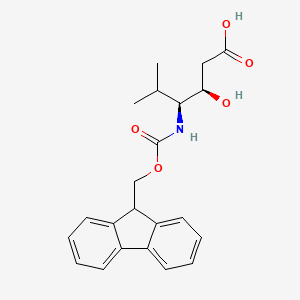![molecular formula C14H26N2O5 B6353497 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid CAS No. 1049156-82-2](/img/structure/B6353497.png)
3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a morpholine ring, and a propanoic acid moiety
Mechanism of Action
Target of Action
It’s known thattertiary butyl esters find large applications in synthetic organic chemistry . They are often used as protecting groups for amines in organic synthesis .
Mode of Action
The compound interacts with its targets through the tert-butoxycarbonyl (Boc) group . This group is introduced into a variety of organic compounds using flow microreactor systems . The Boc group serves as a protective group for amines, preventing unwanted side reactions during synthesis .
Biochemical Pathways
The compound’s boc group plays a crucial role in peptide synthesis . It protects amino acids from unwanted reactions, allowing for more controlled and efficient synthesis .
Pharmacokinetics
The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence its absorption and distribution in a biological system.
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for more controlled reactions and prevents unwanted side reactions, improving the efficiency and yield of the synthesis .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the temperature and solvent used can affect the efficiency of the Boc group’s protection of amines . Additionally, the compound’s miscibility properties suggest that it may behave differently in various solvents, which could influence its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The morpholine ring can be introduced through nucleophilic substitution reactions, where the amino group of the protected amino acid reacts with morpholine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce free amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-{[(Tert-butoxy)carbonyl][2-(diethylamino)ethyl]amino}propanoic acid: Similar structure but with a diethylamino group instead of a morpholine ring.
3-{[(Tert-butoxy)carbonyl][2-(propan-2-yl)amino}propanoic acid: Contains an isopropyl group instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid distinguishes it from other similar compounds. This structural feature may confer unique properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(2-morpholin-4-ylethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-14(2,3)21-13(19)16(5-4-12(17)18)7-6-15-8-10-20-11-9-15/h4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLULJKIDTAQURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}propanoic acid](/img/structure/B6353440.png)

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)
![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)
![4-(2,4-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353467.png)
![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)
![4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353475.png)
![4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353483.png)
amino}propanoic acid](/img/structure/B6353489.png)
amino}propanoic acid](/img/structure/B6353493.png)
![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
